molecular formula C35H51N5O4 B607350 EPZ011989

EPZ011989

Cat. No.: B607350
M. Wt: 605.8 g/mol
InChI Key: XQFINGFCBFHOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

EPZ011989 functions as an inhibitor of EZH2, thereby preventing the tri-methylation of H3K27. This compound interacts specifically with the EZH2 enzyme, binding to its active site and inhibiting its methyltransferase activity. By doing so, this compound reduces the levels of H3K27me3, leading to the reactivation of silenced genes. This interaction is highly selective, with this compound demonstrating minimal off-target effects on other histone methyltransferases .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In acute myeloid leukemia (AML) cell lines, this compound treatment results in the inhibition of H3K27me3, leading to changes in gene expression that promote cell differentiation and apoptosis. This compound also affects cell signaling pathways, including those involved in cell proliferation and survival. In B cell lymphoma models, this compound treatment leads to significant tumor growth inhibition, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of EZH2, thereby inhibiting its enzymatic activity. This inhibition prevents the tri-methylation of H3K27, a key epigenetic mark associated with gene silencing. By reducing H3K27me3 levels, this compound reactivates silenced genes, leading to changes in gene expression that promote cell differentiation and apoptosis. Additionally, this compound has been shown to interact with other proteins involved in chromatin remodeling, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound results in the inhibition of H3K27me3 and minimal changes in cell viability. Longer-term treatment leads to significant anti-proliferative effects and increased apoptosis in cancer cell lines. The stability and degradation of this compound have also been studied, with the compound demonstrating good stability under various conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced tumor growth inhibition in mouse xenograft models of human B cell lymphoma. At very high doses, some toxic effects have been observed, including weight loss and changes in liver function. These findings highlight the importance of optimizing the dosage of this compound to achieve maximal therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The compound interacts with several enzymes involved in drug metabolism, including cytochrome P450 enzymes. These interactions can influence the metabolic stability and clearance of this compound, affecting its overall pharmacokinetic profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels in treated cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its effects on chromatin and gene expression. This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it targets the EZH2 enzyme and influences chromatin structure and gene expression. This compound has been shown to accumulate in the nucleus of treated cells, where it inhibits H3K27me3 and reactivates silenced genes. This nuclear localization is essential for the compound’s activity, as it allows this compound to directly interact with its target and exert its effects on gene expression .

Preparation Methods

The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and selectivity as an EZH2 inhibitor . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

EPZ011989 undergoes various chemical reactions, including:

Properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFINGFCBFHOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.